

2-octenylsuccinic anhydride CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Octenylsuccinic Anhydride

Cat. No.: B1220326

[Get Quote](#)

An In-Depth Technical Guide to **2-Octenylsuccinic Anhydride**: Properties, Applications, and Experimental Protocols

Introduction

2-Octenylsuccinic anhydride (OSA) is a cyclic dicarboxylic anhydride that features a C8 octenyl group attached to a succinic anhydride ring. This unique molecular architecture, possessing both a hydrophobic eight-carbon alkyl chain and a reactive hydrophilic anhydride head, imparts a distinct amphiphilic character to the molecule. This duality is the cornerstone of its versatility, making it a pivotal chemical intermediate in a wide array of industrial and research applications. While widely recognized for its role in the food industry as a starch modifier, its utility extends significantly into the pharmaceutical sciences, drug development, and cosmetics.[1][2][3]

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of OSA's chemical identity, physicochemical properties, key reaction mechanisms, and applications. It provides detailed, field-proven experimental protocols and safety guidelines to facilitate its effective and safe implementation in a laboratory setting.

Chemical Identity and Molecular Structure

Correctly identifying a chemical reagent is the first step in ensuring experimental reproducibility and safety. OSA is known by several synonyms, and it is crucial to reference its CAS number to

ensure the correct material is sourced.

- Primary CAS Number: 42482-06-4 is commonly used for the mixture of cis and trans isomers.[4][5][6][7]
- Alternative CAS Number: 26680-54-6 is also frequently cited.[8][9][10]
- Molecular Formula: $C_{12}H_{18}O_3$ [4][5][8]
- IUPAC Name: 3-(oct-2-en-1-yl)dihydrofuran-2,5-dione[5]
- Common Synonyms: OSA, 2-OSA, Octenylsuccinic acid anhydride, Dihydro-3-(2-octenyl)-2,5-furandione.[7][8]

The molecular structure consists of a five-membered succinic anhydride ring functionalized with an eight-carbon alkenyl chain, which introduces a site of unsaturation.

Caption: Molecular Structure of **2-Octenylsuccinic Anhydride**.

Physicochemical Properties

The functional properties of OSA are dictated by its physical and chemical characteristics. These values are critical for designing reaction conditions, purification strategies, and formulation processes.

Property	Value	Source(s)
Molecular Weight	210.27 g/mol	[4][5][7][8]
Physical Form	Colorless to light yellow liquid	[5][7][8]
Melting Point	8-12 °C (lit.)	[4][7][8]
Boiling Point	168 °C at 10 mmHg (lit.)	[7][8][10]
Density	~1.0 g/mL at 25 °C (lit.)	[7][8][10]
Refractive Index	n _{20/D} 1.4694 (lit.)	[7][8][10]
Flash Point	>113 °C (>230 °F)	[8][11]
Topological Polar Surface Area	43.4 Å ²	[4][5]

Chemical Reactivity and Key Mechanisms

The high utility of OSA stems from its chemical reactivity, which is dominated by two key structural features: the strained anhydride ring and the carbon-carbon double bond in the octenyl chain.[1][8]

- **Anhydride Ring Opening:** The anhydride group is highly susceptible to nucleophilic attack. This is the primary reaction pathway exploited in most applications. Nucleophiles such as alcohols (leading to esters), amines (leading to amides), and water (leading to the dicarboxylic acid) readily open the ring. This reaction is often conducted under mild, slightly alkaline conditions (pH 8-9) to deprotonate the nucleophile and facilitate the reaction.
- **Reactions at the Double Bond:** The double bond in the octenyl chain can undergo typical alkene reactions, such as addition and polymerization, allowing for further functionalization if desired.[1]

The most prevalent application of OSA's reactivity is in the esterification of polysaccharides, such as starch, gelatin, and inulin.[12][13] This process introduces the hydrophobic octenylsuccinate group onto the hydrophilic polymer backbone, transforming it into an amphiphilic macromolecule with surface-active properties.

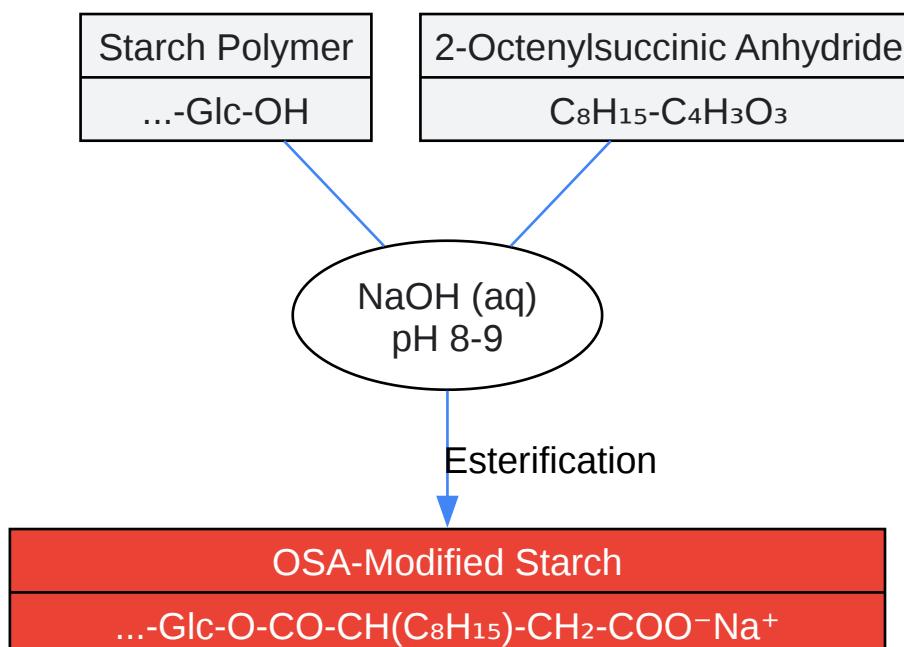


Figure 2: Reaction Scheme for Starch Modification with OSA

[Click to download full resolution via product page](#)

Caption: Reaction Scheme for Starch Modification with OSA.

Applications in Drug Development and Research

The ability of OSA to modify surfaces and create amphiphilic materials makes it invaluable in pharmaceutical sciences.

- **Emulsifying Agent for Drug Formulations:** OSA-modified starches are highly effective stabilizers for oil-in-water (O/W) emulsions.^[3] This is critical for formulating poorly water-soluble drugs, where the modified starch encapsulates oil droplets containing the active pharmaceutical ingredient (API), enhancing stability and bioavailability.^{[2][14]} The hydrophobic octenyl chains orient towards the oil phase, while the hydrophilic starch backbone and carboxyl groups face the aqueous phase, creating a strong steric and electrostatic barrier against coalescence.^[15]
- **Excipient for Controlled Release:** In solid dosage forms like tablets, OSA-modified polymers can act as excipients that control the release of the API.^[2] By tuning the degree of substitution and the polymer backbone, formulators can modulate the swelling and

dissolution properties of the matrix, achieving desired release kinetics (e.g., zero-order or delayed release).[14]

- Microencapsulation and Drug Delivery: The amphiphilic nature of OSA-derivatized materials makes them excellent wall materials for microencapsulating sensitive APIs. This protects the drug from degradation and can mask unpleasant tastes. The modified starch forms a stable shell around the core material, which can be designed to release its contents in response to specific physiological triggers like pH changes in the gastrointestinal tract.[3][14]
- Bioconjugation and Surface Modification: OSA can be used to modify proteins and other biological macromolecules. For example, reacting OSA with gelatin introduces hydrophobic moieties that can significantly alter its emulsifying properties, creating more stable emulsions for delivering functional ingredients like fish oil.[13]

Experimental Protocol: Preparation of OSA-Modified Starch

This protocol details a standard laboratory procedure for the esterification of corn starch with **2-octenylsuccinic anhydride**. This method is foundational and can be adapted for other polysaccharides.

Objective: To synthesize an OSA-modified starch with amphiphilic properties for use as a pharmaceutical-grade emulsifier.

Materials:

- Corn Starch (50 g)
- **2-Octenylsuccinic Anhydride** (OSA) (1.5 g, 3% w/w of starch)
- Deionized Water (150 mL)
- Sodium Hydroxide (NaOH) solution, 1.0 M
- Hydrochloric Acid (HCl) solution, 1.0 M
- Ethanol (95%)

- pH meter, calibrated
- Stir plate and magnetic stir bar
- Beaker (500 mL)
- Buchner funnel and filter paper
- Oven

Methodology:

- **Starch Slurry Preparation:** Suspend 50 g of corn starch in 150 mL of deionized water in a 500 mL beaker with vigorous stirring. Ensure a homogenous, lump-free slurry is formed.
- **pH Adjustment:** Place the beaker on a stir plate and immerse a calibrated pH electrode into the slurry. Adjust the initial pH to 8.5 by the dropwise addition of 1.0 M NaOH solution.
- **OSA Addition and Reaction:** While maintaining vigorous stirring and a constant pH of 8.5 (by continuously adding 1.0 M NaOH as needed), slowly add 1.5 g of OSA to the slurry drop by drop over a period of 1 hour. The consumption of NaOH is indicative of the reaction's progress as the anhydride ring opens, forming a carboxylic acid.
- **Reaction Completion:** Continue stirring the reaction mixture for an additional 3 hours at room temperature, maintaining the pH at 8.5.
- **Neutralization:** After the reaction period, neutralize the slurry by adjusting the pH to 6.5 with 1.0 M HCl. This terminates the reaction.
- **Washing and Purification:**
 - Transfer the slurry to centrifuge tubes and centrifuge to pellet the modified starch. Discard the supernatant.
 - Resuspend the pellet in 200 mL of 95% ethanol and stir for 15 minutes to remove unreacted OSA and other impurities.
 - Filter the mixture using a Buchner funnel. Repeat the ethanol wash two more times. .

- Drying: Dry the purified OSA-modified starch in an oven at 45 °C until a constant weight is achieved (typically 24 hours).
- Characterization: The resulting white powder should be characterized to determine the degree of substitution (DS) via titration methods and to confirm functional group addition via FTIR spectroscopy.[\[15\]](#)

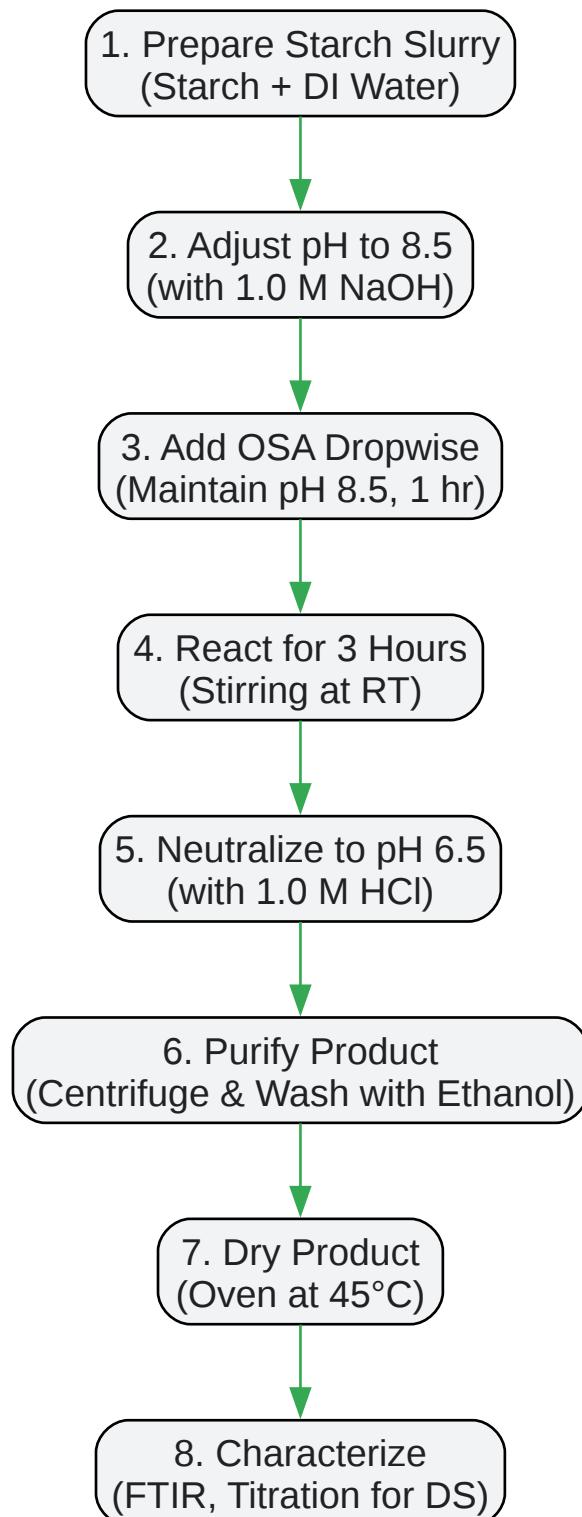


Figure 3: Experimental Workflow for OSA-Starch Synthesis

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for OSA-Starch Synthesis.

Safety, Handling, and Storage

As a reactive chemical, proper handling of OSA is imperative.

- Hazard Identification: OSA is classified as causing skin irritation (H315) and serious eye irritation (H319).[\[5\]](#)[\[6\]](#)[\[9\]](#)[\[11\]](#) It may also cause an allergic skin reaction.[\[9\]](#)[\[16\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[\[6\]](#)[\[16\]](#)
- Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[\[6\]](#)[\[9\]](#) Wash hands thoroughly after handling.[\[6\]](#)[\[16\]](#)
- First Aid Measures:
 - Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[\[6\]](#)[\[9\]](#)[\[16\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[\[6\]](#)[\[9\]](#)[\[16\]](#)
- Storage: Store in a cool, dry, and dark place.[\[17\]](#) The compound is moisture-sensitive; therefore, it should be stored under an inert gas (e.g., nitrogen or argon) in a tightly sealed container to prevent hydrolysis of the anhydride ring.[\[17\]](#)

Conclusion

2-Octenylsuccinic anhydride is a highly versatile and reactive molecule whose amphiphilic properties have cemented its role as a key functional ingredient in pharmaceuticals, drug delivery, and other advanced applications. Its ability to predictably modify the surfaces of polymers and macromolecules allows for the rational design of emulsifiers, controlled-release excipients, and encapsulation agents. By understanding its chemical properties, reaction mechanisms, and safety protocols, researchers can effectively leverage OSA to develop innovative solutions to complex formulation and delivery challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. What Is Octenyl Succinic Anhydride Used For? - Ruqinba Chemical [\[rqbchemical.com\]](http://rqbchemical.com)
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. 2-Octenylsuccinic anhydride | C12H18O3 | CID 534543 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 6. tcichemicals.com [tcichemicals.com]
- 7. 2-Octen-1-ylsuccinic anhydride, mixture of cis and trans 97 42482-06-4 [\[sigmaaldrich.com\]](http://sigmaaldrich.com)
- 8. Octenyl succinic anhydride | 26680-54-6 [\[chemicalbook.com\]](http://chemicalbook.com)
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. chemwhat.com [chemwhat.com]
- 11. 2-辛烯基琥珀酸酐，顺反异构体混合物 97% | Sigma-Aldrich [\[sigmaaldrich.com\]](http://sigmaaldrich.com)
- 12. medchemexpress.com [medchemexpress.com]
- 13. Effects of octenyl succinic anhydride chemical modification and surfactant physical modification of bovine bone gelatin on the stabilization of fish oil-loaded emulsions - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. 2spi.com [2spi.com]
- 17. 2-Octenylsuccinic Anhydride | 42482-06-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [\[tcichemicals.com\]](http://tcichemicals.com)
- To cite this document: BenchChem. [2-octenylsuccinic anhydride CAS number and molecular structure]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1220326#2-octenylsuccinic-anhydride-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com